(4S)-1-Fmoc-4-benzyloxy-L-proline
CAS No.:
Cat. No.: VC20225054
Molecular Formula: C27H25NO5
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C27H25NO5 |
---|---|
Molecular Weight | 443.5 g/mol |
IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxypyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C27H25NO5/c29-26(30)25-14-19(32-16-18-8-2-1-3-9-18)15-28(25)27(31)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30) |
Standard InChI Key | XGFMHBUVVWZBFT-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 |
Introduction
Structural and Chemical Identity of (4S)-1-Fmoc-4-benzyloxy-L-proline
(4S)-1-Fmoc-4-benzyloxy-L-proline (CAS: 1334671-64-5) is a synthetic proline derivative with the systematic name N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[(phenylmethoxy)methyl]-L-proline. Its molecular formula is C29H27NO5, and it has a molecular weight of 443.5 g/mol . The compound’s structure integrates two key functional groups:
-
Fmoc group: A photolabile protecting group that ensures orthogonal deprotection during SPPS.
-
Benzyloxy group: A sterically bulky substituent at the C4 position, which imposes conformational constraints on the proline ring.
Key Physicochemical Properties
Property | Value |
---|---|
CAS Registry Number | 1334671-64-5 |
Molecular Formula | C29H27NO5 |
Molecular Weight | 443.5 g/mol |
Purity | ≥97% (HPLC) |
Storage Conditions | 2–8°C, protected from light |
Synthetic Routes and Optimization
The synthesis of (4S)-1-Fmoc-4-benzyloxy-L-proline involves sequential protection and functionalization steps starting from L-proline. A representative pathway, adapted from methodologies in , proceeds as follows:
Step 2: Fmoc Protection
The N1 amine of the intermediate is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a biphasic system of water and dichloromethane (DCM), with sodium bicarbonate as a base. This step yields the title compound with >95% efficiency .
Step 3: Purification
Crude product is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The final compound is lyophilized to a white crystalline solid .
Conformational Analysis and Solvent-Dependent Behavior
The C4 benzyloxy substituent profoundly influences the proline ring’s puckering dynamics. In aqueous solutions, (4S)-1-Fmoc-4-benzyloxy-L-proline adopts a Cγ-endo conformation, stabilizing the PPII helix in short peptides . In contrast, in hydrophobic solvents like 2,2,2-trifluoroethanol (TFE), the compound shifts to a Cγ-exo conformation, promoting β-sheet-like structures due to enhanced n–π* interactions between the benzyloxy group and adjacent carbonyls .
Spectroscopic Signatures
-
NMR Spectroscopy:
-
1H NMR (400 MHz, CDCl3): δ 7.75–7.25 (m, 13H, Fmoc and benzyl aromatic protons), 4.40–4.20 (m, 4H, Fmoc CH2 and proline Cα-H), 3.85–3.70 (m, 2H, benzyloxy CH2), 2.30–1.90 (m, 4H, proline ring protons) .
-
13C NMR (100 MHz, CDCl3): δ 172.5 (C=O), 156.2 (Fmoc carbonyl), 143.1–125.3 (aromatic carbons), 70.8 (benzyloxy CH2), 66.5 (proline C4), 47.2 (Fmoc CH2), 29.8–22.1 (proline ring carbons) .
-
-
Infrared Spectroscopy (IR):
Applications in Peptide Science and Drug Discovery
Solid-Phase Peptide Synthesis (SPPS)
(4S)-1-Fmoc-4-benzyloxy-L-proline is employed in SPPS to introduce conformational constraints into peptide sequences. Its benzyloxy group enhances resistance to proteolytic degradation, making it valuable for synthesizing therapeutic peptides targeting protease-rich environments .
Conformational Studies
Incorporating this derivative into model peptides enables researchers to dissect the relationship between proline puckering and secondary structure. For example, peptides containing (4S)-1-Fmoc-4-benzyloxy-L-proline form antiparallel β-sheets in TFE, as evidenced by circular dichroism (CD) spectra showing a negative band at 218 nm and a positive band at 195 nm .
Drug Design
The compound’s ability to stabilize noncanonical peptide structures has implications for designing peptidomimetics and allosteric modulators. For instance, its incorporation into angiotensin-converting enzyme (ACE) inhibitors improves binding affinity by enforcing a bioactive conformation .
Future Directions and Research Opportunities
Further studies could explore:
-
The compound’s utility in synthesizing cyclic peptides via intramolecular benzyloxy-mediated crosslinking.
-
Its role in modulating immune responses through conformational control of antigenic peptides.
-
Computational modeling to predict its impact on peptide-receptor interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume